3,5-Dibromo-4-fluoroaniline
Overview
Description
3,5-Dibromo-4-fluoroaniline is an organic compound with the molecular formula C₆H₄Br₂FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as NAD(P)H-dependent flavin monooxygenase, which mediates oxidative decarboxylation reactions . This interaction is crucial for the catabolism of halogenated aromatic compounds, where this compound acts as a substrate, undergoing enzymatic transformations that lead to the formation of various metabolites.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes such as NAD(P)H-dependent flavin monooxygenase, facilitating the oxidative decarboxylation of halogenated aromatic compounds . This binding interaction is essential for the enzymatic activity and subsequent metabolic transformations. Furthermore, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress, inflammation, and cellular damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidative decarboxylation and halogenated aromatic compound catabolism . It interacts with enzymes such as NAD(P)H-dependent flavin monooxygenase, which catalyzes the oxidative decarboxylation of the compound to form metabolites like 2,6-dibromohydroquinone . These metabolic transformations are essential for the detoxification and elimination of halogenated aromatic compounds from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can interact with enzymes and other biomolecules to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the bromination of 4-fluoroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted aniline derivatives .
Scientific Research Applications
3,5-Dibromo-4-fluoroaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Dibromo-4-fluoroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,6-Dibromo-4-fluoroaniline: Similar in structure but with bromine atoms at positions 2 and 6 instead of 3 and 5.
3,5-Dibromo-4-chloroaniline: Similar but with a chlorine atom instead of a fluorine atom at position 4.
3,5-Dibromo-4-methoxyaniline: Similar but with a methoxy group instead of a fluorine atom at position 4.
Uniqueness: 3,5-Dibromo-4-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-dibromo-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSFHMDFWEBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662810 | |
Record name | 3,5-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-35-0 | |
Record name | 3,5-Dibromo-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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